![molecular formula C15H23N5O3S B2851089 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide CAS No. 1005308-72-4](/img/structure/B2851089.png)
2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide
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Overview
Description
The compound “2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide” is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction mixture was stirred at room temperature for 4 hours and then diluted with cold water .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several key components. The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .Scientific Research Applications
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer properties. They have demonstrated activity against various cancer cell lines, including renal cancer . The ultrasonic-assisted synthesis of these derivatives has led to compounds with good to moderate anticancer activity, highlighting their potential as therapeutic agents in oncology.
Kinase Inhibition
These derivatives have also been explored as potential multi-targeted kinase inhibitors (TKIs). Kinase enzymes play a crucial role in cell signaling and are targets for cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives have shown promising results as TKIs, with some compounds exhibiting significant inhibitory activity against enzymes like EGFR, Her2, VEGFR2, and CDK2 .
Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a desirable outcome in cancer treatment. Some pyrazolo[3,4-d]pyrimidine derivatives have been found to induce apoptosis in cancer cells, accompanied by an increase in proapoptotic proteins and downregulation of anti-apoptotic proteins . This mechanism can be leveraged to develop effective anticancer drugs.
Cell Cycle Arrest
Compounds containing the pyrazolo[3,4-d]pyrimidine moiety have been associated with causing cell cycle arrest in cancer cells. By halting the cell cycle, these compounds prevent the proliferation of cancer cells, thereby inhibiting tumor growth .
Antimicrobial Activity
In addition to their anticancer potential, pyrazolo[3,4-d]pyrimidine derivatives have shown antimicrobial activity. This makes them candidates for the development of new antibiotics to combat resistant strains of bacteria .
Antiviral Properties
The antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives have been recognized, with some compounds exhibiting pharmacological potential as antiviral agents . This application is particularly relevant in the context of emerging viral diseases.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3S/c1-9(2)20(10(3)4)12(22)8-24-15-17-13-11(14(23)18-15)7-16-19(13)5-6-21/h7,9-10,21H,5-6,8H2,1-4H3,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNYNTBSBAIQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NC2=C(C=NN2CCO)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N,N-diisopropylacetamide |
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